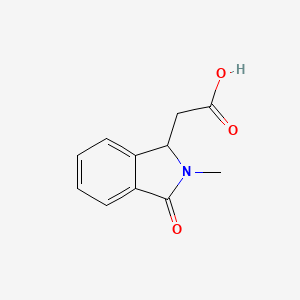
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
描述
This compound is a 3,3-disubstituted isoindolinone . Isoindolinones are important heterocyclic compounds found in a variety of natural products and in a great number of synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstitited, or mono- or di-substituted in 3-position .
Synthesis Analysis
The synthesis of this compound involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . An efficient method was developed for the synthesis of ethyl (2-alkyl- and 2-aryl-3-oxoisoindolin-1-yl)phosphonates from 2-formylbenzoic acid, triethyl phosphite and amines using OSU-6, a novel MCM-41-type hexagonal mesoporous silica, as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3 . The average mass is 191.183 Da and the monoisotopic mass is 191.058243 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Krapcho decarboxylation reaction . This reaction involves the removal of a carboxyl group from a molecule and its replacement with a hydrogen atom .科学研究应用
Synthesis of 3,3-Disubstituted Isoindolinones
This compound has been used in the synthesis of 3,3-disubstituted isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The synthesis of 3,3-disubstituted derivatives is generally more challenging due to the construction of a quaternary carbon . This compound provides a convenient access to these derivatives .
Krapcho Decarboxylation Reaction
The compound has been used in the Krapcho decarboxylation reaction . This reaction is a method for removing a carboxyl group from a molecule, which is a key step in many organic synthesis processes . The compound was used to obtain good isolated yields under mild reaction conditions .
Inhibition of Oxidative Stress-Mediated Cell Apoptosis
The compound has potential applications in the field of cosmetics and dermatology . It has been studied for its ability to inhibit oxidative stress-mediated cell apoptosis in human dermal papilla cells . This could potentially prevent hair loss by protecting these cells against oxidative stress damage .
Attenuation of Activated Caspase Signaling
The compound has been shown to attenuate activated caspase signaling . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation . This suggests potential applications in the treatment of diseases where these processes are dysregulated .
Restoration of Down-Regulated Expression of β-Catenin
The compound has been found to restore the down-regulated expression of β-catenin , a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide . This pathway is crucial for cell-cell adhesion and transcriptional regulation, suggesting potential applications in regenerative medicine and cancer treatment .
Reduction in the Expression of Cell Senescence Markers
The compound has been shown to decrease the expression of the cell senescence markers p21 and p16 . This suggests a potential role in preserving cell function and delaying cell aging, which could have implications in anti-aging therapies .
安全和危害
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
未来方向
The compound can be of high interest for further transformations . The development of new multicomponent reactions towards biomedical and industrial scaffolds is inevitable at the present time . Therefore, future research could focus on exploring these transformations and developing new synthesis methods.
作用机制
Target of Action
Isoindolinones, the core structure of this compound, are found in a variety of natural products and synthetic biologically active compounds
Mode of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, forming three hydrogen bonds . This suggests that 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid may interact with its targets in a similar manner.
Biochemical Pathways
The compound is synthesized via the krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This suggests that it may affect pathways related to decarboxylation reactions.
Result of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, suggesting that this compound may have similar effects .
Action Environment
The synthesis of this compound involves the krapcho decarboxylation reaction, which is performed under mild conditions . This suggests that the compound’s action may be influenced by similar environmental conditions.
属性
IUPAC Name |
2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWGMRYVMVYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid | |
CAS RN |
933709-69-4 | |
| Record name | 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





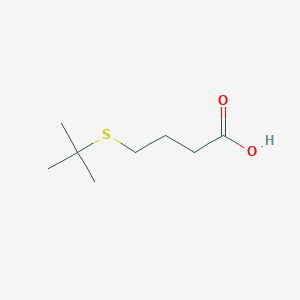

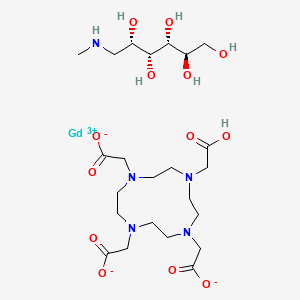
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/no-structure.png)

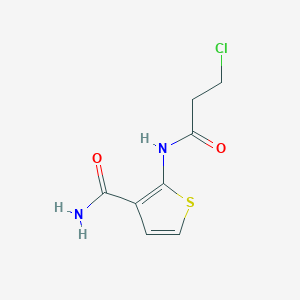

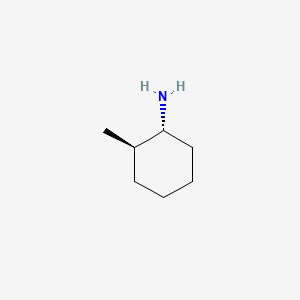

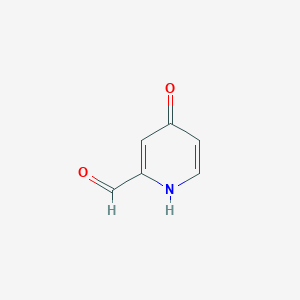

![1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine](/img/structure/B3431838.png)